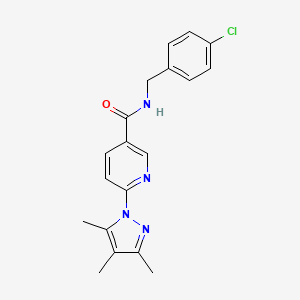

N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide" is not directly mentioned in the provided papers. However, the papers do discuss various nicotinamide derivatives and their synthesis, crystal structures, and biological activities, which can provide insights into the analysis of the compound . Nicotinamide is a versatile moiety in medicinal chemistry, often used in the design of bioactive compounds due to its role as a component of NAD+ and NADP+, essential cofactors in living cells .

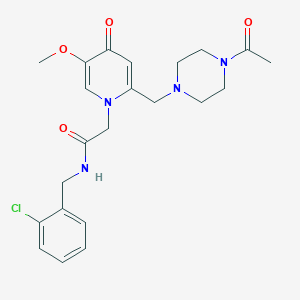

Synthesis Analysis

The synthesis of nicotinamide derivatives typically involves the introduction of various substituents to the nicotinamide ring to confer desired biological properties. For instance, the synthesis of N-substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides was achieved, and these compounds were shown to inhibit gastric H+/K(+)-ATPase upon acid activation . Similarly, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized, with some exhibiting significant herbicidal activity . These methods could potentially be applied to the synthesis of "N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide" by modifying the substituents accordingly.

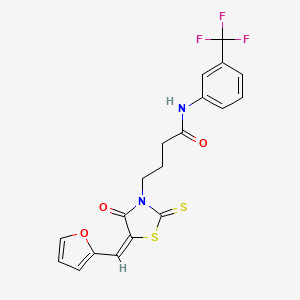

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, was determined using single-crystal x-ray diffraction, revealing a benzene ring and a 1,3,5-triazine ring with a strong intramolecular hydrogen bonding interaction . This information is valuable for understanding the potential molecular interactions of "N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide" with biological targets.

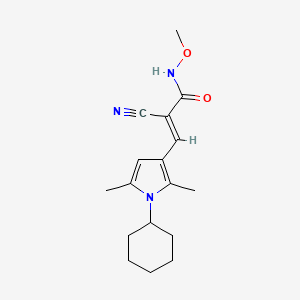

Chemical Reactions Analysis

The reactivity of nicotinamide derivatives can be influenced by the substituents attached to the nicotinamide ring. For instance, the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide forms a carboxylic acid-pyridine hydrogen bond, indicating the potential for hydrogen bonding in the chemical reactions of nicotinamide derivatives . This suggests that "N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide" may also engage in specific chemical interactions based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as melting points and stability, are important for their practical application. The co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide was found to have a higher melting point than either of the pure components, indicating enhanced thermal stability . Additionally, certain N-substituted nicotinamides showed improved stability at neutral and weakly acidic pH compared to other H+/K(+)-ATPase inhibitors . These findings could be relevant to the stability and solubility of "N-(4-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide" in various environments.

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c1-12-13(2)23-24(14(12)3)18-9-6-16(11-21-18)19(25)22-10-15-4-7-17(20)8-5-15/h4-9,11H,10H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSOICDYUDIHKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2516383.png)

![2-cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2516389.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-benzhydrylurea](/img/structure/B2516397.png)

![3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2516399.png)

![5-(3-methoxyphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2516400.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2516401.png)

![N-[1-(cyclopentylmethyl)piperidin-4-yl]-2-phenylethene-1-sulfonamide](/img/structure/B2516405.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2516406.png)